

# An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane: Chemical Properties and Structure

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## Compound of Interest

**Compound Name:** N-Methylaminopropyltrimethoxysilane

**Cat. No.:** B1583981

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## Introduction

**N-Methylaminopropyltrimethoxysilane** (N-MAPTMS) is a versatile organosilane compound widely utilized as a coupling agent and surface modifier in various scientific and industrial applications. Its bifunctional nature, featuring a reactive secondary amine and a hydrolyzable trimethoxysilyl group, allows it to form stable covalent bonds with both organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key reaction mechanisms of N-MAPTMS, intended to support researchers and professionals in its application.

## Chemical Structure and Properties

**N-Methylaminopropyltrimethoxysilane** is characterized by a propyl chain linking a secondary amine (methylamino group) to a silicon atom, which is further bonded to three methoxy groups. This unique structure dictates its chemical reactivity and utility. The trimethoxysilyl group can undergo hydrolysis and condensation to form a stable siloxane network on inorganic substrates, while the secondary amine provides a reactive site for coupling with organic polymers or biomolecules.

## Visualization of the Chemical Structure

Caption: Chemical structure of **N-Methylaminopropyltrimethoxysilane**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Methylaminopropyltrimethoxysilane**.

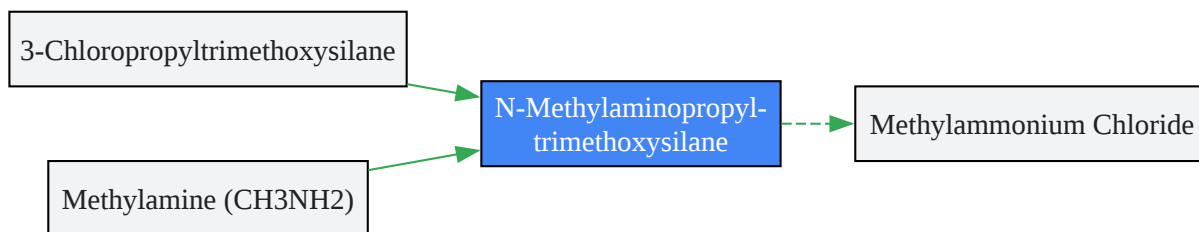
Property	Value
Molecular Formula	C <sub>7</sub> H <sub>19</sub> NO <sub>3</sub> Si[1][2][3][4][5][6]
Molecular Weight	193.32 g/mol [1][2][3][4][5][6][7]
CAS Number	3069-25-8[1][4][6][7][8][9][10]
Appearance	Colorless to straw-colored liquid[3][4]
Boiling Point	106 °C at 30 mmHg[1][2][8][11]
Density	0.975 - 0.978 g/mL at 25 °C[1][2][8]
Refractive Index	1.4194 at 20 °C[2]
Purity	Typically ~97%[1][2][3][4]

## Key Chemical Reactions

The utility of **N-Methylaminopropyltrimethoxysilane** as a coupling agent is primarily due to two key chemical reactions: synthesis via amination and its subsequent hydrolysis and condensation.

## Synthesis Pathway

The most common industrial method for synthesizing **N-Methylaminopropyltrimethoxysilane** is through the direct amination of 3-Chloropropyltrimethoxysilane with methylamine.[1] In this nucleophilic substitution reaction, the methylamine displaces the chlorine atom on the propyl chain.

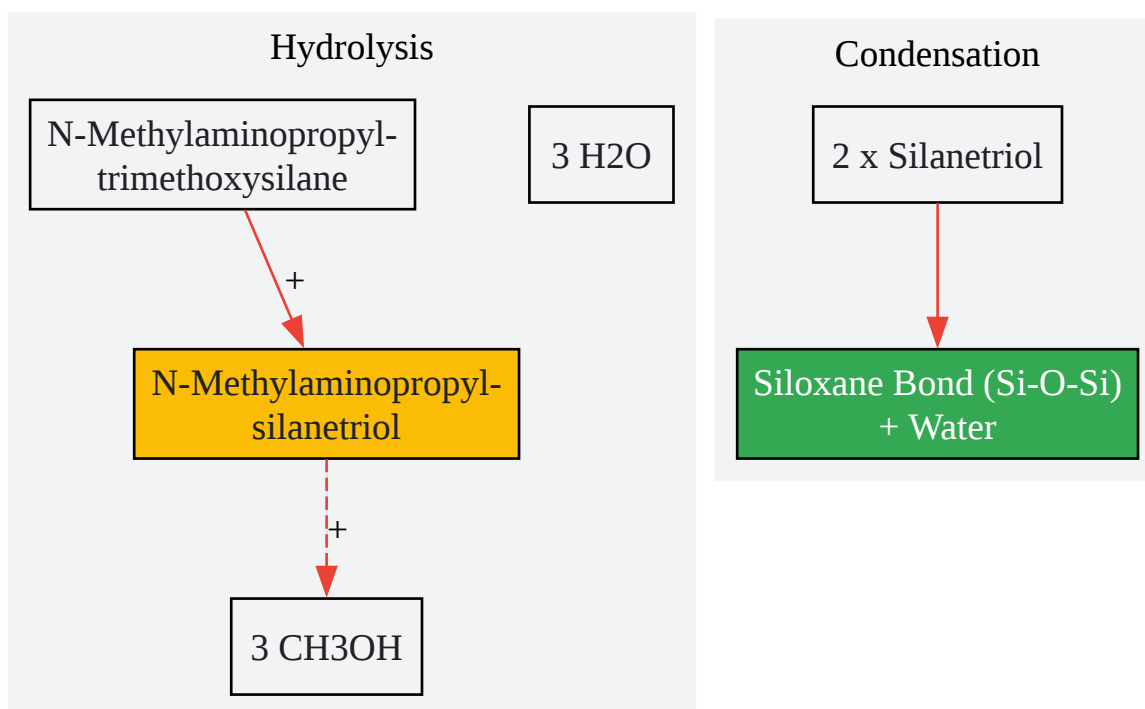


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Caption: Synthesis of **N-Methylaminopropyltrimethoxysilane**.

## Hydrolysis and Condensation

The functionality of **N-Methylaminopropyltrimethoxysilane** as a coupling agent relies on the hydrolysis of its methoxy groups to form reactive silanol (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds. This process allows the molecule to covalently bond to inorganic substrates and to itself, forming a cross-linked network.



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Caption: Hydrolysis and condensation of **N-Methylaminopropyltrimethoxysilane**.

## Experimental Protocols

### Synthesis of N-Methylaminopropyltrimethoxysilane

Materials:

- 3-Chloropropyltrimethoxysilane
- Methylamine (aqueous or anhydrous)
- Reaction vessel with a stirrer, condenser, and dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- Charge the reaction vessel with methylamine.
- Slowly add 3-Chloropropyltrimethoxysilane to the methylamine solution via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture. The product will be in a mixture with methylammonium chloride.
- Filter the mixture to remove the precipitated salt.
- Purify the filtrate by vacuum distillation to isolate **N-Methylaminopropyltrimethoxysilane**.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:**

- Dissolve approximately 10-20 mg of **N-Methylaminopropyltrimethoxysilane** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 **$^1\text{H}$  NMR Spectroscopy:**

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Spectral Width: 0-10 ppm
- Relaxation Delay: 1 s
- Expected Chemical Shifts ( $\delta$ , ppm):
  - ~3.5 (s, 9H,  $-\text{Si}(\text{OCH}_3)_3$ )
  - ~2.4 (t, 2H,  $-\text{CH}_2-\text{N}$ )
  - ~2.3 (s, 3H,  $-\text{N}-\text{CH}_3$ )
  - ~1.5 (m, 2H,  $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$ )
  - ~0.6 (t, 2H,  $\text{Si}-\text{CH}_2-$ )

 **$^{13}\text{C}$  NMR Spectroscopy:**

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024

- Spectral Width: 0-70 ppm
- Relaxation Delay: 2 s
- Expected Chemical Shifts ( $\delta$ , ppm):
  - ~50 (-Si(OCH<sub>3</sub>)<sub>3</sub>)
  - ~52 (-CH<sub>2</sub>-N)
  - ~36 (-N-CH<sub>3</sub>)
  - ~20 (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-)
  - ~7 (Si-CH<sub>2</sub>-)

#### <sup>29</sup>Si NMR Spectroscopy:

- Instrument: 80 MHz NMR Spectrometer
- Pulse Program: Inverse-gated proton-decoupled
- Number of Scans: 4096
- Spectral Width: -100 to 0 ppm
- Relaxation Delay: 10 s
- Expected Chemical Shift ( $\delta$ , ppm):
  - ~ -40 to -50

#### Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation:

- A thin film of the liquid sample can be placed between two KBr or NaCl plates.

- Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

#### Data Acquisition:

- Spectrometer: FTIR Spectrometer
- Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Expected Characteristic Peaks ( $\text{cm}^{-1}$ ):
  - ~2940, 2840 (C-H stretching)
  - ~1080 (Si-O-C stretching)
  - ~1190 (C-N stretching)
  - ~820 (Si-C stretching)
  - Absence of a strong broad peak around 3300-3500 indicates the absence of significant hydrolysis (O-H stretch).

## Conclusion

**N-Methylaminopropyltrimethoxysilane** is a valuable chemical tool for researchers and professionals in materials science and drug development. Its well-defined chemical structure and predictable reactivity, particularly its hydrolysis and condensation behavior, allow for the controlled functionalization of surfaces and the creation of robust organic-inorganic interfaces. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this versatile compound, enabling its effective application in a wide range of research and development endeavors.

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